Chloro(dimesitylphosphine)gold
Description
Chloro(dimesitylphosphine)gold(I) is a mononuclear gold(I) complex where the gold center is coordinated to a chlorido ligand and a dimesitylphosphine ligand (Mes₂PH). The dimesitylphosphine ligand features two bulky mesityl (2,4,6-trimethylphenyl) groups, which confer significant steric bulk and electronic donation to the gold center.
Properties
Molecular Formula |
C18H22AuClP |
|---|---|
Molecular Weight |
501.8 g/mol |
InChI |
InChI=1S/C18H22P.Au.ClH/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;;/h7-10H,1-6H3;;1H/q;+1;/p-1 |
InChI Key |
ONRKQSODGFOMMM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[P]C2=C(C=C(C=C2C)C)C)C.Cl[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(dimesitylphosphine)gold can be synthesized through the reaction of gold(I) chloride with dimesitylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as dichloromethane. The general reaction is as follows:
AuCl+
Comparison with Similar Compounds
Comparative Data Table
| Compound | Ligand Type | Cytotoxicity (IC₅₀) | Biological Activity | Key Structural Feature |
|---|---|---|---|---|
| Chloro(dimesitylphosphine)gold(I) | Dimesitylphosphine | 1.3 µg/mL (HT1376) | High cytotoxicity | Bulky mesityl groups |
| Chloro(diphenylphosphine)gold(I) | Diphenylphosphine | 19.6 µg/mL (HT1376) | Moderate cytotoxicity | Less steric hindrance |
| Chloro(dimethylaminoethoxyphosphine)gold(I) | Aminophosphine | 4.9 (IC₅₀ ratio) | Differential cytotoxicity | Electron-donating amino group |
| Chloro(diethylphenylphosphine)gold(I) | Diethylphenyl | Active (TrxR) | Enzyme inhibition | Small alkyl substituents |
| SK&F 36914 | Triethylphosphine | Oral efficacy | Anti-arthritic | Hydrophobic, compact ligand |
Research Findings and Implications
- Ligand Design : Bulky ligands (e.g., dimesityl) enhance cytotoxicity and target specificity but may reduce bioavailability. Smaller ligands (e.g., diethylphenyl) improve enzyme inhibition but lack selectivity .
- Therapeutic Potential: this compound(I)’s low IC₅₀ positions it as a candidate for targeted cancer therapy, while SK&F 36914 highlights the viability of oral gold formulations .
- Synthetic Flexibility : Phosphine ligand substitution allows tuning of stability and reactivity, critical for catalytic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
